N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide
Description
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c1-10-3-2-4-12(9-10)14(21)18-16-20-19-15(22-16)11-5-7-13(17)8-6-11/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPGMEVKMWCLOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide typically involves multiple steps starting from readily available precursors. One common synthetic route includes the following steps :
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide in the presence of potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Formation of Intermediate: The thiol is converted into sulfonyl chloride using chlorosulfonic acid.
Nucleophilic Substitution: The sulfonyl chloride reacts with 3-methylbenzamide to yield the final product, this compound.
Chemical Reactions Analysis
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for the development of new antibiotics and antiviral drugs.
Medicine: It has potential anticancer properties and is being studied for its ability to inhibit the growth of tumor cells.
Industry: The compound is used in the development of agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes. By binding to the active site of the enzyme, the compound disrupts its normal function, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide (CAS 331818-35-0) Structure: Differs by having a 2,4-dichlorophenyl group instead of 4-chlorophenyl. Molecular Weight: 364.25 g/mol (vs. ~349.8 g/mol for the target compound). Such halogenation patterns are known to modulate bioactivity in thiadiazole derivatives .
- (E)-1-(4-Chlorophenyl)-N-(5-styryl-1,3,4-thiadiazol-2-yl)methanimine (Compound 9, ) Structure: Replaces the benzamide group with a methanimine linker and a styryl substituent. Such modifications could shift biological targets compared to the benzamide-based compound .
Core Heterocycle Modifications
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide (–7)
- Structure : Replaces the thiadiazole with a 5-thioxo-4,5-dihydro-1,3,4-oxadiazole ring.
- Impact : The oxadiazole core, particularly with a thioxo group, introduces distinct electronic and steric properties. Oxadiazoles are less electron-deficient than thiadiazoles, which may affect binding to biological targets. This compound’s synthesis (via POCl3-mediated cyclization) mirrors methods used for thiadiazoles, highlighting shared synthetic pathways .
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- Example : N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-((5-methyl-3-nitro-1H-pyrazol-1-yl)methyl)benzamide.
- Structure : Substitutes the thiadiazole with a thiazole ring.
- Impact : Thiazoles have reduced nitrogen content compared to thiadiazoles, altering planarity and hydrogen-bonding capacity. The nitro and pyrazole groups in this analog introduce additional electrophilic sites, which may confer different reactivity or toxicity profiles .
Functional Group Variations
- Tetrazolyl Arylurea Derivatives () Example: N-5-Tetrazolyl-N′-arylacylureas. Structure: Urea linker instead of benzamide, with tetrazole and aryl groups. Compounds like 2h and 2j showed notable plant growth regulation, suggesting functional group-dependent bioactivity .
Thiosemicarbazide Derivatives ()
- Example : 1-(Pyridine-4′-carbonyl)-4-arylthiosemicarbazides.
- Structure : Thiosemicarbazide backbone with pyridine and aryl groups.
- Impact : These compounds promote plant growth at low concentrations, indicating that sulfur-containing moieties (thiosemicarbazide vs. thiadiazole) may influence biological pathways differently .
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a thiadiazole ring and a chlorophenyl substituent, which contribute to its pharmacological properties. Research has indicated that it may possess various therapeutic potentials, including antimicrobial, anti-inflammatory, and anticancer activities.
Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H12ClN3OS
- Molecular Weight : 305.79 g/mol
Chemical Structure
Antimicrobial Activity
Several studies have explored the antimicrobial properties of this compound. For instance, derivatives containing the thiadiazole moiety have shown promising activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Case Study: Antiviral Activity
In a study focusing on antiviral properties, compounds derived from this compound exhibited activity against the Tobacco Mosaic Virus (TMV). Specific derivatives demonstrated up to 50% inhibition of TMV replication, comparable to established antiviral agents .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. The underlying mechanism involves the modulation of signaling pathways associated with inflammation.
Anticancer Potential
Research has highlighted the potential of this compound as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Table 1: Summary of Biological Activities
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cellular proliferation.
- Receptor Modulation : It could act on various receptors related to inflammation and cancer progression.
- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to reduced tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
